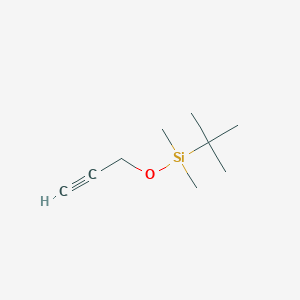

tert-Butyldimethyl(2-propynyloxy)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-dimethyl-prop-2-ynoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-7-8-10-11(5,6)9(2,3)4/h1H,8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDKYFIXEYSNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392530 | |

| Record name | tert-Butyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76782-82-6 | |

| Record name | tert-Butyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyldimethyl(2-propynyloxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of tert-Butyldimethyl(2-propynyloxy)silane from Propargyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tert-Butyldimethyl(2-propynyloxy)silane, a valuable building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals. The primary and most efficient method for this conversion is the direct silylation of propargyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl). This process involves the protection of the hydroxyl group of propargyl alcohol as a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group that is stable under a variety of reaction conditions yet can be selectively removed when needed.

Core Synthesis Pathway

The fundamental reaction involves the nucleophilic attack of the oxygen atom of propargyl alcohol on the silicon atom of TBDMSCl. This reaction is typically facilitated by a base, most commonly imidazole, which acts as a proton scavenger to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is generally carried out in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or a less polar solvent like dichloromethane (DCM).

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. High yields are achievable under optimized conditions.

| Parameter | Value | Reference |

| Typical Yield | Quantitative | [1] |

| Molecular Formula | C₉H₁₈OSi | |

| Molecular Weight | 170.32 g/mol | [2] |

| Boiling Point | 40 °C / 8 mmHg | [2] |

| Density | 0.84 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.429 (lit.) | [2] |

Detailed Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Propargyl alcohol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of propargyl alcohol (1.0 equivalent) in anhydrous DMF, add imidazole (2.2 equivalents). Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Silylating Agent: Slowly add tert-butyldimethylsilyl chloride (1.1 equivalents) portion-wise to the stirred solution. The reaction is typically exothermic, and the addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-6 hours at room temperature.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 times the volume of DMF).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and imidazole salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a mixture of n-hexane and ethyl acetate (e.g., 40:1 v/v)[1]. The purified product is a colorless oil.

Mandatory Visualizations

Experimental Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Signaling Pathway of the Silylation Reaction

Caption: The proposed reaction pathway for the silylation of propargyl alcohol.

Potential Side Reactions and Considerations

-

Hydrolysis: TBDMSCl and the final product are sensitive to moisture. Therefore, anhydrous conditions are crucial for achieving high yields. Any water present can hydrolyze TBDMSCl to the corresponding silanol, which can then dimerize to form a disiloxane, or hydrolyze the product back to propargyl alcohol.

-

Incomplete Reaction: If the reaction is not allowed to proceed to completion, a mixture of the starting material and the product will be obtained, necessitating careful purification. Monitoring the reaction by TLC is essential.

-

Steric Hindrance: While propargyl alcohol is a primary alcohol and reacts readily, more sterically hindered alcohols may require longer reaction times or more forcing conditions.

-

Purity of Reagents: The purity of the starting materials, particularly TBDMSCl and the solvent, is critical. Old or improperly stored TBDMSCl may contain significant amounts of hydrolyzed byproducts.

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃):

-

δ 4.25 (d, J = 2.4 Hz, 2H, -OCH₂-)

-

δ 2.40 (t, J = 2.4 Hz, 1H, -C≡CH)

-

δ 0.90 (s, 9H, -C(CH₃)₃)

-

δ 0.10 (s, 6H, -Si(CH₃)₂)

-

-

¹³C NMR (CDCl₃):

-

δ 80.5 (-C≡CH)

-

δ 74.5 (-C≡CH)

-

δ 51.5 (-OCH₂-)

-

δ 25.8 (-C(CH₃)₃)

-

δ 18.3 (-C(CH₃)₃)

-

δ -5.2 (-Si(CH₃)₂)

-

This in-depth guide provides the essential information for the successful synthesis, purification, and characterization of this compound, a key intermediate for advanced organic synthesis in research and drug development.

References

A Technical Guide to the Physical Properties of TBDMS-Protected Propargyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of tert-butyldimethylsilyl (TBDMS)-protected propargyl alcohol, a critical building block in modern organic synthesis. This document offers comprehensive data, detailed experimental protocols, and visual representations of key chemical transformations to support its application in research and development.

Core Physical and Chemical Properties

TBDMS-protected propargyl alcohol, also known as tert-butyl(dimethyl)(prop-2-yn-1-yloxy)silane, is a stable, versatile reagent utilized in a variety of synthetic routes, particularly in the construction of complex molecular architectures. Its physical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₈OSi | [1] |

| Molecular Weight | 170.32 g/mol | [1] |

| Boiling Point | 40 °C at 8 mmHg | [1] |

| Density | 0.84 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.429 | [1] |

| Appearance | Colorless liquid | |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~4.3 ppm (d, 2H): Methylene protons (-O-CH₂-C≡) coupled to the acetylenic proton.

-

δ ~2.4 ppm (t, 1H): Acetylenic proton (-C≡C-H).

-

δ ~0.9 ppm (s, 9H): tert-Butyl protons (-C(CH₃)₃).

-

δ ~0.1 ppm (s, 6H): Dimethylsilyl protons (-Si(CH₃)₂).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~80 ppm: Acetylenic carbon (-C≡CH).

-

δ ~75 ppm: Acetylenic carbon (-C≡CH).

-

δ ~52 ppm: Methylene carbon (-O-CH₂-).

-

δ ~26 ppm: tert-Butyl quaternary carbon (-C(CH₃)₃).

-

δ ~18 ppm: tert-Butyl methyl carbons (-C(CH₃)₃).

-

δ ~-5 ppm: Dimethylsilyl carbons (-Si(CH₃)₂).

FTIR (Fourier-Transform Infrared Spectroscopy):

-

~3300 cm⁻¹ (sharp, medium): C-H stretch of the terminal alkyne.

-

~2900-3000 cm⁻¹ (strong): C-H stretches of the alkyl groups.

-

~2100 cm⁻¹ (weak): C≡C stretch of the terminal alkyne.

-

~1250 cm⁻¹ (strong): Si-C stretch.

-

~1100 cm⁻¹ (strong): Si-O-C stretch.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would likely involve the loss of the tert-butyl group ([M-57]⁺), which is a characteristic fragmentation for TBDMS ethers.

Experimental Protocols

Synthesis of TBDMS-Protected Propargyl Alcohol

This protocol outlines the standard procedure for the protection of propargyl alcohol using TBDMS chloride.

Materials:

-

Propargyl alcohol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of propargyl alcohol (1.0 equivalent) and imidazole (1.5 to 2.5 equivalents) in anhydrous DCM or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add TBDMSCl (1.2 to 1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with Et₂O or EtOAc (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS-protected propargyl alcohol.

Sonogashira Coupling of TBDMS-Protected Propargyl Alcohol with an Aryl Halide

This protocol details the use of TBDMS-protected propargyl alcohol in a Sonogashira cross-coupling reaction.[2][3][4]

Materials:

-

TBDMS-protected propargyl alcohol

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 2-6 mol%).

-

Add the anhydrous solvent and the amine base (2.0-3.0 equivalents).

-

Add the TBDMS-protected propargyl alcohol (1.1-1.2 equivalents) dropwise to the stirring mixture at room temperature.

-

Stir the reaction at room temperature or heat as necessary (monitoring by TLC) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.

-

Extract the mixture with Et₂O or EtOAc.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Deprotection of the TBDMS Group

This protocol describes a general method for the removal of the TBDMS protecting group to reveal the free alcohol.[5]

Materials:

-

TBDMS-protected compound

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or other deprotection reagents (e.g., SnCl₂·2H₂O in ethanol)

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for TBAF deprotection)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure using TBAF:

-

Dissolve the TBDMS-protected compound (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Add the TBAF solution (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

-

Extract the mixture with EtOAc.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

References

A Technical Guide to the Solubility of tert-Butyldimethyl(2-propynyloxy)silane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of tert-Butyldimethyl(2-propynyloxy)silane, a versatile silyl ether commonly employed in organic synthesis, particularly in click chemistry and as a protecting group for alcohols. Understanding its solubility is critical for reaction setup, purification, and formulation in various research and development applications. While specific quantitative solubility data is not extensively available in published literature, this document consolidates qualitative information and presents a general experimental protocol for its determination.

Physical Properties

A summary of the key physical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈OSi | [1] |

| Molecular Weight | 170.32 g/mol | [1] |

| Appearance | Colorless to light orange/yellow clear liquid | [2][3] |

| Density | 0.84 g/mL at 25 °C | [1] |

| Boiling Point | 40 °C at 8 mmHg | [1] |

| Refractive Index | n20/D 1.429 (lit.) | [1][4] |

| Flash Point | 38.8 °C (101.8 °F) |

Qualitative Solubility Data

This compound is generally soluble in a range of common organic solvents. The following table summarizes the available qualitative solubility information.

| Solvent | Solubility | Reference |

| Diethyl Ether | Soluble | [1][5] |

| Ethyl Acetate | Soluble | [1][5] |

| Hexane | Soluble | [1][5] |

It is important to note that while the compound is listed as "soluble," this is a qualitative description. The precise solubility limit (e.g., in g/100 mL or mol/L) may vary with temperature and the specific grade of the solvent. For applications requiring precise concentrations, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid compound like this compound in an organic solvent at a specific temperature. This method is based on the principle of reaching a saturation point and then quantifying the dissolved solute.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., HPLC grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps or other sealable containers

-

Volumetric flasks and pipettes

-

Constant temperature bath or shaker incubator

-

Centrifuge (optional)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

Procedure

-

Preparation of a Saturated Solution:

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to a series of vials.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate.

-

Add an excess of this compound to each vial in small increments, sealing and vortexing/shaking vigorously after each addition. Continue adding the silane until a separate, undissolved phase persists, indicating that the solution is saturated.

-

Equilibrate the saturated mixtures in the constant temperature bath with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a few hours to let the undissolved solute settle. If separation is slow, the samples can be centrifuged at the experimental temperature.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid temperature-induced precipitation.

-

Filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended micro-droplets.

-

Dilute the filtered aliquot with a known volume of the same solvent to a concentration suitable for the analytical method.

-

Accurately weigh the volumetric flask containing the diluted sample.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

-

Analyze the calibration standards and the prepared sample solution using a calibrated analytical technique such as GC-FID.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps for the experimental determination of solubility.

This guide provides a foundation for working with this compound. For critical applications, it is imperative to experimentally verify the solubility in the specific solvent system and conditions of interest.

References

- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 76782-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound [worldyachem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 76782-82-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

stability of TBDMS ether of propargyl alcohol under aqueous conditions

An In-depth Technical Guide on the Stability of T-Butyldimethylsilyl (TBDMS) Ether of Propargyl Alcohol Under Aqueous Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone protecting group for hydroxyl functionalities in modern organic synthesis. Its popularity stems from a favorable balance of being easy to introduce, stable to a variety of reaction conditions, and cleavable under specific and often mild protocols. Propargyl alcohol, a fundamental building block, is frequently protected as its TBDMS ether to mask the hydroxyl group's reactivity during synthetic transformations involving the alkyne moiety. A thorough understanding of the stability of the TBDMS ether of propargyl alcohol under various aqueous conditions is critical for the design and successful execution of complex synthetic routes.

This technical guide provides a comprehensive overview of the stability of TBDMS-protected propargyl alcohol in aqueous environments, detailing its behavior under acidic, basic, and neutral conditions, and in the presence of common reagents.

Relative Stability of Silyl Ethers

The stability of silyl ethers is primarily dictated by the steric bulk around the silicon atom. The general order of stability for commonly used silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[1][2] A similar trend is generally observed under basic conditions.[1][2] The TBDMS group is approximately 10,000 to 20,000 times more stable towards hydrolysis than the trimethylsilyl (TMS) group, making it significantly more robust for multi-step synthesis.[3]

Stability and Cleavage under Aqueous Acidic Conditions

TBDMS ethers are known to be labile under acidic conditions. The cleavage mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of water or another nucleophile on the silicon atom. The steric hindrance of the tert-butyl group slows this process compared to less hindered silyl ethers like TMS.

Common acidic conditions for the deprotection of TBDMS ethers, which indicate their instability, include:

-

Acetic Acid/Water: A mixture of acetic acid and water (e.g., 2:1) at room temperature can effectively cleave TBDMS ethers.[4]

-

Formic Acid: Formic acid in methanol (5-10%) can be used for deprotection.[5]

-

Catalytic Acid: Catalytic amounts of strong acids like HCl or p-toluenesulfonic acid (p-TsOH) in alcoholic or aqueous/organic solvent mixtures are effective.[3][6] For instance, pyridinium p-toluenesulfonate (PPTS) in methanol is a mild option.[6]

Stability and Cleavage under Aqueous Basic Conditions

TBDMS ethers exhibit excellent stability under most basic conditions.[7] They are resistant to cleavage by aqueous hydroxide bases and other common basic reagents, which allows for their use in reactions such as ester saponification. However, cleavage can be achieved under more forcing basic conditions, although this is less common.[8]

Stability and Cleavage with Fluoride Reagents

The most common and mild method for cleaving TBDMS ethers is through the use of fluoride ions. The high strength of the silicon-fluoride bond provides a strong thermodynamic driving force for this reaction.

Key fluoride-based reagents include:

-

Tetrabutylammonium Fluoride (TBAF): This is the most widely used reagent, typically as a 1.0 M solution in tetrahydrofuran (THF).[3][4] The reaction is usually fast and efficient at room temperature.

-

Hydrofluoric Acid (HF): Aqueous HF or its complex with pyridine (HF-Pyridine) are also very effective but are more corrosive and require careful handling, often in plastic labware.[9][10]

-

Potassium Fluoride (KF): Used with a phase-transfer catalyst or in the presence of a dihydrate, KF can also effect cleavage.[11]

-

Potassium Bifluoride (KHF₂): This reagent can offer higher selectivity in some cases.[4][6]

These reagents are typically used in organic solvents but often contain or are used with an aqueous workup, highlighting the role of aqueous media in the overall process.

Data Presentation: TBDMS Deprotection Conditions for Primary Alcohols

The following tables summarize various conditions for the cleavage of TBDMS ethers of primary alcohols, which serve as a model for the TBDMS ether of propargyl alcohol.

Table 1: Acid-Catalyzed Deprotection

| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Citation(s) |

| Acetyl Chloride (cat.) | Dry Methanol | 0 °C to RT | 0.5 - 2 h | Good | [4] |

| Acetic Acid / Water | THF | Room Temp. | - | - | [4] |

| Formic Acid (5-10%) | Methanol | Room Temp. | 3 - 5 h | High | [5] |

| Pyridinium p-toluenesulfonate (PPTS) | Methanol | Room Temp. | - | - | [6] |

| HCl (1M, cat.) | Methanol | Room Temp. | 5 - 30 min | - | [3] |

| ZrCl₄ (20 mol%) | Acetonitrile | Room Temp. | 20 - 45 min | High | [11] |

Table 2: Fluoride-Based Deprotection

| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Citation(s) |

| TBAF (1.1 eq) | THF | Room Temp. | 1 - 4 h | 70 - 100% | [3][12] |

| HF-Pyridine | THF | 0 °C | 2 - 3 h | 76 - 91% | [9][12] |

| KHF₂ | Methanol | Room Temp. | - | - | [4] |

| KF·2H₂O / Et₃NBn⁺ Cl⁻ | Acetonitrile | 60 °C | 10 h | 84% | [12] |

Table 3: Other Deprotection Methods

| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Citation(s) |

| Oxone | 50% aq. Methanol | Room Temp. | 2.5 - 3 h | High | [13] |

| CuCl₂·2H₂O (5 mol%) | Acetone/H₂O (95:5) | Reflux | 2 - 30 h | Moderate to Excellent | [14] |

| SnCl₂ | Ethanol or Water | Reflux or MW | 5 - 7 min (MW) | 83 - 90% | |

| N-Iodosuccinimide (cat.) | Methanol | Room Temp. | - | Excellent | [4] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection using Acetyl Chloride in Methanol

This protocol is representative of mild, anhydrous acidic conditions that generate HCl in situ.

-

Reaction Setup: Dissolve the TBDMS-protected propargyl alcohol (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.[1]

-

Reagent Addition: Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.[1]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[1]

-

Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[1]

-

Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).[1]

-

Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[1]

Protocol 2: Fluoride-Mediated Deprotection using TBAF

This is the most common method for TBDMS ether cleavage.

-

Reaction Setup: Dissolve the TBDMS-protected propargyl alcohol (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask under an inert atmosphere.[3]

-

Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 mL, 1.1 mmol) dropwise to the stirred solution at room temperature.[3]

-

Reaction Monitoring: Stir the reaction for 1-4 hours and monitor its completion by TLC.[3]

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.[3]

-

Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected propargyl alcohol. Purify by column chromatography if necessary.[3]

Protocol 3: Selective Deprotection of Primary TBDMS Ether with Oxone

This method is particularly mild and useful for selective deprotection in the presence of secondary or tertiary TBDMS ethers.

-

Reaction Setup: Dissolve the TBDMS-protected propargyl alcohol (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL).[1][13]

-

Reagent Addition: Add Oxone (potassium peroxymonosulfate) to the solution and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC. The deprotection of a primary TBDMS ether is typically complete within 2.5-3 hours.[13]

-

Work-up and Extraction: Upon completion, extract the reaction mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[13]

Visualizations

Caption: Relative stability of common silyl ethers.

Caption: General workflow for stability assessment.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. Silyl ether - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. synarchive.com [synarchive.com]

- 13. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]

- 14. scribd.com [scribd.com]

The Synthetic Versatility of Terminal Alkynes: A Technical Guide Focused on tert-Butyldimethyl(2-propynyloxy)silane

For Researchers, Scientists, and Drug Development Professionals

Terminal alkynes are fundamental building blocks in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their linear geometry and the acidity of the terminal proton allow for a diverse range of chemical transformations. This technical guide delves into the core reactions of terminal alkynes, with a specific focus on tert-Butyldimethyl(2-propynyloxy)silane, a common silyl-protected propargyl alcohol derivative. This compound serves as an excellent model to illustrate the strategic use of protecting groups in multi-step syntheses, a crucial aspect of drug discovery and development.

The Role of the Silyl Protecting Group

The tert-butyldimethylsilyl (TBDMS or TBS) group in this compound serves as a protecting group for the terminal alkyne's acidic proton.[1] This protection is often necessary because the acidic proton can interfere with many organometallic reactions.[1][2] The TBDMS group is robust enough to withstand a variety of reaction conditions while being readily removable under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF).[3][4]

Key Reactions and Methodologies

Terminal alkynes, both protected and deprotected, undergo a variety of powerful transformations. The following sections detail the most critical reactions, providing mechanistic insights, experimental protocols, and quantitative data where available.

Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7][8] The silyl protecting group on the alkyne can be retained during the coupling or removed in a subsequent step.[9]

Reaction Scheme:

Caption: Generalized Sonogashira coupling reaction.

This protocol provides a general procedure for the Sonogashira cross-coupling reaction.[10]

Materials:

-

4-Iodotoluene

-

Trimethylsilylacetylene

-

Triethylamine

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., THF, MeCN)[8]

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).[11]

-

Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).[11]

-

Stir the mixture for 5-10 minutes at room temperature.

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.[11]

-

The reaction is typically stirred at room temperature or heated, depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%) | i-Pr₂NH | THF | RT | 89 | [11] |

| Aryl Iodides | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | - | - | RT | >90 | [11] |

| Aryl Bromides | Terminal Alkynes | Pd(PPh₃)₄ / CuI | - | - | Higher Temp. | 80-95 | [11] |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The Cu(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole is the premier example of "click chemistry".[12][13] This reaction is highly efficient, wide in scope, and tolerant of many functional groups, making it invaluable in drug discovery, bioconjugation, and materials science.[12][14]

Reaction Scheme:

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This protocol provides a general method for performing a copper-catalyzed azide-alkyne cycloaddition.[15][16][17]

Materials:

-

Alkyne-containing molecule

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for biological applications)

-

Solvent (e.g., water, DMSO/tBuOH)

Procedure:

-

Prepare stock solutions of the alkyne, azide, CuSO₄, sodium ascorbate, and THPTA (if used).

-

In a reaction vessel, combine the alkyne and azide solutions.

-

If using a ligand, pre-mix the CuSO₄ and THPTA solutions.

-

Add the CuSO₄ (or CuSO₄/ligand complex) to the alkyne/azide mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature. Reaction times can range from minutes to a few hours.

-

The workup procedure will depend on the specific substrates and application. For small molecules, a simple extraction may be sufficient. For biomolecules, purification might involve precipitation or size-exclusion chromatography.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Time | Yield | Reference |

| Sugar azide | Propargyl building block | Cu(I) | Not specified | Not specified | ~80% (mono-coupling) | [18] |

| Various alkynes | Various azides | Cu(I) | Various | Varies | High | [14] |

Hydration of Terminal Alkynes

The addition of water across the triple bond of a terminal alkyne, typically catalyzed by a mercury(II) salt in acidic conditions, follows Markovnikov's rule to produce a methyl ketone.[19][20][21] The initial product is an enol, which rapidly tautomerizes to the more stable keto form.[22][23]

Reaction Scheme:

Caption: Markovnikov hydration of a terminal alkyne.

Hydroboration-Oxidation of Terminal Alkynes

In contrast to hydration, the hydroboration-oxidation of terminal alkynes provides a method for the anti-Markovnikov addition of water, yielding an aldehyde.[24][25][26] A bulky borane reagent, such as disiamylborane or 9-BBN, is used to prevent double addition across the triple bond.[25][27] The intermediate vinylborane is then oxidized to an enol, which tautomerizes to the final aldehyde product.[24]

Reaction Scheme:

Caption: Anti-Markovnikov hydroboration-oxidation of a terminal alkyne.

Deprotection of the Silyl Group

The removal of the TBDMS group from this compound to liberate the terminal alkyne is a crucial step in many synthetic sequences. This is typically achieved under mild conditions using a fluoride ion source.

Materials:

-

TBDMS-protected alkyne (e.g., this compound)

-

Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)

-

Solvent (e.g., THF, Methanol)[3]

Procedure:

-

Dissolve the TBDMS-protected alkyne in the chosen solvent in a flask.

-

Cool the solution in an ice bath.

-

Slowly add the TBAF solution to the stirred mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting terminal alkyne by column chromatography if necessary.

| Silyl Group | Deprotection Reagent | Solvent | Conditions | Yield (%) | Reference |

| TMS | K₂CO₃/MeOH | Methanol | Not specified | High | [3] |

| TIPS | AgF (1.5 equiv) | Methanol | Not specified | Good | [28] |

| TBDMS | TBAF | THF | 0 °C to RT | Typically high | [3][4] |

Conclusion

Terminal alkynes, exemplified here by this compound, are exceptionally valuable intermediates in organic synthesis. The strategic use of silyl protecting groups allows for the selective transformation of other functional groups within a molecule before unmasking the alkyne for key bond-forming reactions. The Sonogashira coupling, click chemistry, hydration, and hydroboration-oxidation represent a powerful toolkit for chemists in academia and industry, enabling the construction of complex molecular architectures for applications in drug discovery and materials science. A thorough understanding of these reactions and their experimental nuances is essential for any scientist working in these fields.

References

- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 2. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]

- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. bioclone.net [bioclone.net]

- 13. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 14. Click Chemistry [organic-chemistry.org]

- 15. broadpharm.com [broadpharm.com]

- 16. confluore.com [confluore.com]

- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 24. orgosolver.com [orgosolver.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. byjus.com [byjus.com]

- 27. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 28. scielo.org.mx [scielo.org.mx]

The Indispensable Role of Silyl Ethers in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success. Among the myriad of options available, silyl ethers have established themselves as a versatile and powerful class of protecting groups for hydroxyl functionalities. Their widespread adoption stems from their ease of formation, tunable stability, and mild removal conditions, which allow for the selective masking and unmasking of alcohols during intricate synthetic sequences. This technical guide provides an in-depth exploration of the core principles of silyl ether protecting groups, offering a comparative analysis of common silyl ethers, detailed experimental protocols for their application, and a visual representation of their underlying chemical logic.

Core Concepts of Silyl Ether Protecting Groups

Silyl ethers are chemical compounds characterized by a silicon atom covalently bonded to an alkoxy group (R-O-SiR'₃).[1] Their utility as protecting groups in organic synthesis is unparalleled due to a combination of favorable characteristics. The formation of a silyl ether effectively masks the acidic proton and nucleophilicity of a hydroxyl group, rendering it inert to a wide range of reaction conditions such as those involving Grignard reagents, strong bases, and many oxidizing and reducing agents.[2][3]

The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[4][5] This feature allows for a high degree of tunability, enabling chemists to select a silyl ether with the appropriate robustness for a specific synthetic step. The most commonly employed silyl ethers in organic synthesis include Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS or TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).[6]

Comparative Stability of Common Silyl Ethers

The judicious selection of a silyl ether protecting group hinges on a thorough understanding of its relative stability under various reaction conditions. This knowledge is critical for designing orthogonal protection strategies, where multiple hydroxyl groups in a molecule can be selectively deprotected without affecting others.[7] The stability of common silyl ethers towards acidic and basic hydrolysis generally follows a predictable trend based on steric hindrance around the silicon atom.

Relative Stability to Acidic Hydrolysis

Under acidic conditions, the rate of cleavage is highly dependent on the steric bulk of the silyl group. Less hindered silyl ethers are more susceptible to protonation of the ether oxygen, which facilitates nucleophilic attack and subsequent cleavage. The general order of stability in acidic media is:

TMS < TES < TBS < TIPS < TBDPS [8]

| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

Table 1: Relative rates of acidic hydrolysis of common silyl ethers.[6]

Relative Stability to Basic Hydrolysis

In basic media, the stability of silyl ethers also generally increases with steric hindrance, although the differences are less pronounced than under acidic conditions.

TMS < TES < TBS ≈ TBDPS < TIPS [8]

| Silyl Ether | Abbreviation | Relative Rate of Basic Cleavage |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 10-100 |

| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 |

| tert-Butyldiphenylsilyl | TBDPS | 20,000 |

| Triisopropylsilyl | TIPS | 100,000 |

Table 2: Relative rates of basic hydrolysis of common silyl ethers.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the protection and deprotection of alcohols using silyl ethers.

Protocol 1: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBSCl) - The Corey Protocol

This protocol, developed by E.J. Corey, is a widely used and reliable method for the formation of TBS ethers.[2][3]

Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv)

-

Imidazole (2.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.2 equiv) and TBSCl (1.1 equiv) at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours depending on the substrate.[2]

-

Upon completion, quench the reaction by the addition of water.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.

Protocol 2: Deprotection of a tert-Butyldimethylsilyl (TBS) Ether using Tetrabutylammonium Fluoride (TBAF)

TBAF is the most common reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon.[2][9]

Materials:

-

TBS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF (approximately 0.1 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1.0 M TBAF solution in THF (1.1 equiv) dropwise to the stirred solution.[10]

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 30-60 minutes).[6]

-

Dilute the reaction mixture with dichloromethane and quench with water.[10]

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Note on Basicity: The TBAF reagent is basic and may cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[10]

Protocol 3: Selective Deprotection of a Triethylsilyl (TES) Ether in the Presence of a tert-Butyldimethylsilyl (TBS) Ether

The differential stability of silyl ethers allows for their selective removal. TES ethers can be cleaved under conditions that leave a more robust TBS ether intact.[5]

Materials:

-

Substrate containing both a TES and a TBS ether (1.0 equiv)

-

Formic acid

-

Methanol (MeOH) or Dichloromethane (DCM)

Procedure:

-

Dissolve the substrate (1.0 equiv) in a solution of 5-10% formic acid in methanol or 2-5% formic acid in dichloromethane.[11]

-

Stir the reaction mixture at room temperature and monitor the selective removal of the TES group by TLC.

-

Upon completion of the selective deprotection, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the compound with the TBS group intact.

Visualizing the Chemistry of Silyl Ethers

The following diagrams, generated using the DOT language, illustrate key mechanisms and logical relationships in the application of silyl ether protecting groups.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of tert-Butyldimethyl(2-propynyloxy)silane in Organosilicon Chemistry: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of tert-Butyldimethyl(2-propynyloxy)silane, a key building block in modern organosilicon chemistry. It details the synthesis, characterization, and diverse applications of this versatile compound, with a focus on its role as a cornerstone in the construction of complex molecular architectures. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development, offering in-depth experimental protocols, quantitative data, and visual workflows to facilitate its practical application.

Introduction

This compound, also known as 3-(tert-Butyldimethylsilyloxy)-1-propyne, is an organosilicon compound featuring a terminal alkyne functionality protected by a sterically hindered tert-butyldimethylsilyl (TBDMS) ether.[1][2] This unique structure renders it a highly valuable reagent in a multitude of chemical transformations. The TBDMS group provides robust protection for the propargylic alcohol, allowing for the selective reaction of the terminal alkyne. Subsequently, the silyl ether can be readily cleaved under specific conditions, unmasking the hydroxyl group for further functionalization.

The primary utility of this compound lies in its participation in cornerstone reactions of modern synthetic chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.[3][4] These reactions enable the facile and efficient formation of carbon-carbon and carbon-heteroatom bonds, making this silane an indispensable tool in the synthesis of pharmaceuticals, functionalized polymers, and advanced materials.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use and characterization in a laboratory setting.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 76782-82-6 | [1][2] |

| Molecular Formula | C₉H₁₈OSi | [1][2] |

| Molecular Weight | 170.32 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 40 °C / 8 mmHg | [2] |

| Density | 0.84 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.429 | [1] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): 4.29 (d, J=2.4 Hz, 2H, O-CH₂), 2.42 (t, J=2.4 Hz, 1H, C≡CH), 0.90 (s, 9H, C(CH₃)₃), 0.10 (s, 6H, Si(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 80.3 (C≡CH), 74.5 (C≡CH), 51.5 (O-CH₂), 25.7 (C(CH₃)₃), 18.3 (C(CH₃)₃), -5.2 (Si(CH₃)₂) |

| FTIR | ν (cm⁻¹): ~3310 (C≡C-H stretch), ~2120 (C≡C stretch), ~1255 (Si-CH₃), ~1090 (Si-O-C) |

Synthesis and Experimental Protocols

The synthesis of this compound is a straightforward procedure involving the protection of propargyl alcohol with tert-butyldimethylsilyl chloride.

Synthesis of this compound

The most common method for the preparation of this compound involves the reaction of propargyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF).[5][6]

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of propargyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure product.

Expected Yield: 85-95%.

Key Reactions and Applications in Organosilicon Chemistry

The presence of a terminal alkyne makes this compound a versatile substrate for a variety of coupling reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," allows for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3][4] this compound is an excellent substrate for this reaction, leading to the formation of silyl-protected triazole adducts.

Caption: CuAAC reaction of this compound.

Experimental Protocol for CuAAC:

-

Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).

-

Reaction: Stir the mixture vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC.

-

Workup and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Azide | Catalyst System | Solvent | Yield (%) |

| Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | >95 |

| Phenyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | ~98 |

Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes.[4] this compound readily participates in this reaction, providing access to a wide range of functionalized alkynes.

Caption: Sonogashira coupling of this compound.

Experimental Protocol for Sonogashira Coupling:

-

Reaction Setup: To a solution of an aryl halide (e.g., iodobenzene, 1.0 eq) and this compound (1.2 eq) in an appropriate solvent such as THF, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

Base Addition: Add a suitable base, such as triethylamine (2.0 eq), and stir the mixture under an inert atmosphere.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor by TLC.

-

Workup and Purification: After completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate. The residue is then purified by column chromatography.

| Aryl Halide | Palladium Catalyst | Base | Yield (%) |

| Iodobenzene | Pd(PPh₃)₂Cl₂ | Et₃N | ~90 |

| 4-Iodotoluene | Pd(PPh₃)₄ | Piperidine | ~88 |

Deprotection of the TBDMS Group

The tert-butyldimethylsilyl protecting group can be selectively removed to reveal the primary alcohol, which can then undergo further chemical transformations. A common and efficient method for this deprotection is the use of fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[6]

Experimental Protocol for Deprotection:

-

Reaction Setup: Dissolve the TBDMS-protected alkyne (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated to yield the deprotected propargyl alcohol.

Applications in Materials Science

The bifunctional nature of this compound makes it a valuable monomer in the synthesis of functionalized polymers, particularly polysiloxanes. The silyl ether moiety can be incorporated into a siloxane backbone, while the terminal alkyne provides a reactive handle for post-polymerization modification via click chemistry. This allows for the synthesis of well-defined polymeric architectures with tailored properties for applications in coatings, adhesives, and biomedical devices.[7][8]

Conclusion

This compound is a highly versatile and indispensable reagent in organosilicon chemistry. Its robust TBDMS protecting group and reactive terminal alkyne functionality provide a powerful platform for the construction of complex molecules and materials. The straightforward synthesis, well-defined reactivity in key coupling reactions, and the ability to be selectively deprotected underscore its importance in modern organic synthesis. This guide provides the fundamental knowledge and practical protocols to enable researchers to effectively utilize this key building block in their synthetic endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 叔丁基二甲基(2-丙炔氧基)硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. escholarship.org [escholarship.org]

Hydrolytic Sensitivity of tert-Butyldimethyl(2-propynyloxy)silane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolytic sensitivity of tert-Butyldimethyl(2-propynyloxy)silane, a terminal alkyne protected as a tert-butyldimethylsilyl (TBDMS) ether. The stability of the TBDMS ether is a critical consideration in multi-step organic synthesis, dictating the conditions under which it can be compatibly employed and the methods for its selective removal. This document details the factors governing the hydrolytic lability of the TBDMS group, presents a comparative analysis of its stability under acidic, basic, and fluoride-mediated conditions, and provides detailed experimental protocols for its cleavage. The information herein is intended to equip researchers with the knowledge to effectively utilize this compound and other TBDMS-protected compounds in complex synthetic strategies.

Introduction to Silyl Ether Stability

Silyl ethers are widely utilized as protecting groups for hydroxyl functionalities in organic synthesis due to their ease of formation, stability to a range of reaction conditions, and selective cleavage under mild protocols. The tert-butyldimethylsilyl (TBDMS) group is one of the most common silyl ethers, offering a balance of stability and reactivity that makes it suitable for a variety of applications.

The hydrolytic stability of a silyl ether is primarily influenced by two factors:

-

Steric Hindrance: The steric bulk of the substituents on the silicon atom plays a crucial role in protecting the Si-O bond from nucleophilic attack or protonation. The large tert-butyl group in the TBDMS moiety provides significant steric shielding, making it substantially more stable than smaller silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers.

-

Electronic Effects: The electronic nature of the substituents on both the silicon and the oxygen atom can influence the rate of hydrolysis. Electron-withdrawing groups on the silicon atom can increase its electrophilicity and susceptibility to nucleophilic attack.

The alkyne functionality in this compound is not expected to dramatically alter the fundamental hydrolytic behavior of the TBDMS group, which is largely dictated by the sterically hindered silicon center. However, the propargyl group may exert minor electronic effects. The safety data sheet for this compound indicates that it "reacts slowly with moisture/water," confirming its inherent hydrolytic sensitivity.

Comparative Hydrolytic Stability

The TBDMS group exhibits a distinct stability profile compared to other common silyl ethers. This differential stability is the cornerstone of orthogonal protection strategies in the synthesis of complex molecules.

Under Acidic Conditions

In acidic media, the hydrolysis of silyl ethers is initiated by protonation of the ether oxygen, followed by nucleophilic attack of water or another nucleophile on the silicon atom. The rate of cleavage is highly dependent on the steric hindrance around the silicon. The general order of stability for common silyl ethers under acidic conditions is:

TMS < TES < TBDMS < TIPS < TBDPS

The TBDMS group is approximately 10,000 times more stable than the TMS group towards acid-catalyzed hydrolysis.[1]

Under Basic Conditions

Under basic conditions, hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion or other nucleophile on the silicon atom. While generally more stable to basic conditions than acidic conditions, TBDMS ethers can be cleaved with strong bases at elevated temperatures. The relative stability of common silyl ethers in basic media is:

TMS < TES < TBDMS ≈ TBDPS < TIPS

Fluoride-Mediated Cleavage

The most common and efficient method for the cleavage of TBDMS ethers is through the use of fluoride ions (e.g., from tetrabutylammonium fluoride - TBAF, hydrogen fluoride - HF, or potassium fluoride - KF). The high affinity of silicon for fluorine, resulting in the formation of a strong Si-F bond, is the driving force for this reaction. This method is generally very mild and highly selective for silyl ethers.

Quantitative Data on TBDMS Ether Hydrolysis

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Silyl Ethers

| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

Data compiled from multiple sources.[2][3]

Table 2: Relative Rates of Base-Catalyzed Hydrolysis of Silyl Ethers

| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |

| Triisopropylsilyl | TIPS | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |

Data compiled from multiple sources.[2][3]

Table 3: Conditions for the Deprotection of TBDMS Ethers

| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Acetic Acid / H₂O (2:1) | THF | 25 | Varies | Good | [4] |

| Acetyl Chloride (cat.) | Methanol | 0 - RT | 0.5 - 2 h | >90 | [5] |

| 1M HCl (cat.) | Methanol | RT | 5 - 30 min | High | [1] |

| Tetrabutylammonium Fluoride (TBAF) | THF | RT | 1 - 4 h | >90 | [1] |

| Potassium Fluoride (KF) / H₂O | Acetonitrile | RT | Varies | High | [4] |

| Stannous Chloride (SnCl₂) | Ethanol or Water | RT - Reflux | 35 min - 7 h | 80 - 90 | [6] |

| N-Iodosuccinimide (cat.) | Methanol | RT | Varies | Excellent | [3] |

| Phosphomolybdic Acid / SiO₂ | Dichloromethane | RT | 1 - 2 h | High | [3] |

Reaction Mechanisms and Workflows

The cleavage of TBDMS ethers can proceed through different mechanisms depending on the reaction conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the ether oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.

Caption: Acid-catalyzed hydrolysis of a TBDMS ether.

Base-Catalyzed Hydrolysis

In basic media, a nucleophile (e.g., hydroxide) directly attacks the silicon atom, leading to a pentacoordinate silicon intermediate that subsequently breaks down.

Caption: Base-catalyzed hydrolysis of a TBDMS ether.

Fluoride-Mediated Cleavage

The fluoride ion, a small and highly potent nucleophile for silicon, attacks the silicon center to form a pentacoordinate intermediate. The high strength of the Si-F bond drives the reaction to completion.

Caption: Fluoride-mediated cleavage of a TBDMS ether.

Experimental Protocols

The following are representative experimental protocols for the deprotection of TBDMS ethers. Researchers should optimize conditions for their specific substrates.

Protocol 1: Acid-Catalyzed Deprotection with Acetyl Chloride in Methanol

Objective: To deprotect a TBDMS ether using a catalytic amount of acetyl chloride in methanol.[5]

Materials:

-

TBDMS-protected alcohol (1.0 mmol)

-

Anhydrous methanol (5 mL)

-

Acetyl chloride (0.1 mmol, 10 mol%)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Brine

Procedure:

-

Dissolve the TBDMS-protected substrate in anhydrous methanol in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride in anhydrous methanol to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fluoride-Mediated Deprotection with TBAF

Objective: To deprotect a TBDMS ether using tetrabutylammonium fluoride (TBAF).[1]

Materials:

-

TBDMS-protected alcohol (1.0 mmol)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or ethyl acetate

-

Anhydrous sodium sulfate

-

Brine

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

-

Purify the product by flash chromatography if necessary.

Protocol 3: Deprotection with Stannous Chloride in Ethanol

Objective: To deprotect a TBDMS ether using stannous chloride.[6]

Materials:

-

TBDMS-protected ether (1 mmol)

-

SnCl₂·2H₂O (1 mmol)

-

Ethanol (20 mL)

-

Ethyl acetate

-

Water

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of the TBDMS-protected ether in ethanol, add SnCl₂·2H₂O.

-

Stir the reaction mixture at room temperature or under reflux, monitoring by TLC (typically 5-7 hours at room temperature or 35-40 minutes at reflux).

-

Remove the solvent under vacuum.

-

Dilute the residue with water to dissolve the tin salts and extract the product with ethyl acetate.

-

Wash the organic layer with water and dry over anhydrous Na₂SO₄.

-

Remove the solvent and purify the crude product by column chromatography over silica gel.

Conclusion

This compound, by virtue of its TBDMS ether functionality, possesses a well-defined and predictable hydrolytic sensitivity. It is significantly more stable than TMS and TES ethers under acidic conditions and exhibits good stability towards many basic reagents. Cleavage of the silyl ether is most effectively and mildly achieved using fluoride-based reagents. The provided quantitative data on relative stabilities and the detailed experimental protocols offer a robust framework for chemists to strategically incorporate this and other TBDMS-protected compounds into their synthetic endeavors. Careful consideration of the reaction conditions will ensure the successful protection and timely deprotection of the hydroxyl group, facilitating the efficient synthesis of complex target molecules.

References

The Versatile Building Block: A Technical Guide to tert-Butyldimethyl(2-propynyloxy)silane in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and diverse applications of tert-Butyldimethyl(2-propynyloxy)silane, a valuable and versatile building block in modern organic synthesis. Its unique combination of a protected propargyl alcohol moiety makes it an essential tool for the introduction of a terminal alkyne in multi-step syntheses, particularly in the construction of complex molecules and active pharmaceutical ingredients.

Introduction

This compound, also known as TBDMS-propargyl ether, serves as a stable, yet readily cleavable, protected form of propargyl alcohol. The bulky tert-butyldimethylsilyl (TBDMS or TBS) group imparts significant thermal and chemical stability, allowing for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the terminal alkyne. This feature, coupled with the alkyne's ability to participate in a variety of powerful coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has solidified its importance in drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 76782-82-6 |

| Molecular Formula | C₉H₁₈OSi |

| Molecular Weight | 170.32 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 40 °C at 8 mmHg |

| Density | 0.84 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.429 |

| Solubility | Soluble in common organic solvents (e.g., diethyl ether, ethyl acetate, hexane) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the silylation of propargyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

To a solution of propargyl alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) cooled to 0 °C is added tert-butyldimethylsilyl chloride (1.5 eq) portionwise. The reaction mixture is stirred at 0 °C for 1.5 hours and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.[1]

| Reagent | Molar Eq. |

| Propargyl Alcohol | 1.0 |

| tert-Butyldimethylsilyl Chloride | 1.5 |

| Imidazole | 1.5 |

| Dichloromethane | - |

Key Reactions and Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkyne. This functionality allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and regiospecific formation of 1,4-disubstituted-1,2,3-triazoles. This reaction is widely used in drug discovery, bioconjugation, and materials science for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC Reaction with Benzyl Azide (Representative)